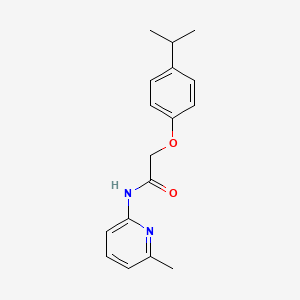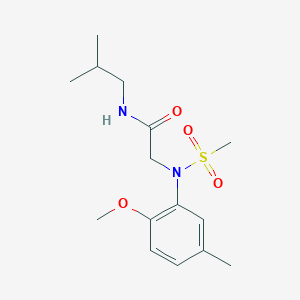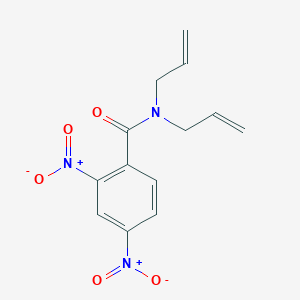![molecular formula C20H17NO B5188427 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. MQ is a derivative of benzoquinoline and has a unique molecular structure that makes it an interesting compound to study.
Applications De Recherche Scientifique
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging and detection of biological molecules. 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the intercalation of the 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one molecule between the base pairs of DNA and RNA. This intercalation disrupts the normal structure and function of the nucleic acid, leading to cell death. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its high selectivity for binding to DNA and RNA. This makes it a useful tool for studying nucleic acid structure and function. Additionally, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has low toxicity and is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, including further studies on its potential as an anti-cancer agent and as a fluorescent probe for imaging and detection of biological molecules. Additionally, there is potential for the development of new derivatives of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with improved solubility and selectivity for specific nucleic acid targets. Finally, future research could focus on the development of new synthesis methods for 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be achieved through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 3-methylphenylacetic acid to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the final product, 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. The synthesis method has been optimized to produce high yields of 4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with good purity.
Propriétés
IUPAC Name |
4-(3-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-5-4-7-15(11-13)18-12-19(22)21-20-16-8-3-2-6-14(16)9-10-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINTYBMTAOQILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5188358.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)


![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)



